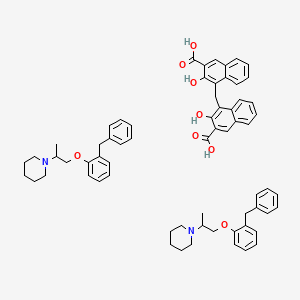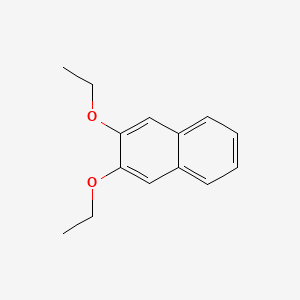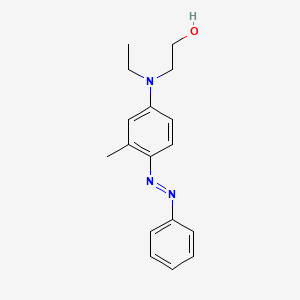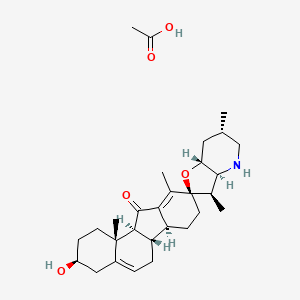
Jervine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jervine acetate is a steroidal alkaloid derived from the plant genus Veratrum. It has a molecular formula of C29H43NO5 and is known for its potent teratogenic effects, which can cause birth defects in vertebrates. This compound is structurally related to other Veratrum alkaloids such as cyclopamine and veratramine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Jervine acetate involves several key steps, including the formation of the steroidal backbone and the introduction of functional groups. One approach to synthesizing this compound is through the enantioselective synthesis of a diyne fragment containing the steroidal A/B rings, followed by the asymmetric synthesis of a propargyl-substituted piperidinone unit. The final step involves an intramolecular [2 + 2 + 2] cycloisomerization reaction to construct the remaining rings of the hexacyclic cevanine skeleton .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of readily available reagents and efficient reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Jervine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
Jervine acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroidal alkaloids and their synthetic pathways. In biology, this compound is studied for its teratogenic effects and its role in inhibiting the Hedgehog signaling pathway . In industry, this compound is used in the development of antifungal agents and other bioactive compounds .
Mécanisme D'action
Jervine acetate exerts its effects by interacting with the smoothened protein, a seven-pass transmembrane protein involved in the Hedgehog signaling pathway. By binding to and inhibiting smoothened, this compound prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes . This inhibition disrupts the normal signaling processes, leading to various biological effects, including teratogenicity and potential anticancer activity.
Comparaison Avec Des Composés Similaires
Jervine acetate is structurally similar to other Veratrum alkaloids, such as cyclopamine and veratramine. These compounds share a common steroidal backbone but differ in their functional groups and biological activities. Cyclopamine, for example, is another potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its anticancer properties . Veratramine, on the other hand, has different biological activities and is less studied compared to Jervine and cyclopamine .
List of Similar Compounds:- Cyclopamine
- Veratramine
- Muldamine
Conclusion
This compound is a fascinating compound with significant scientific research applications and potential therapeutic uses. Its unique structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
64047-51-4 |
|---|---|
Formule moléculaire |
C29H43NO5 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |
InChI |
InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |
Clé InChI |
JEDVQALXWXZHFN-AVEQMEPMSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
SMILES canonique |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


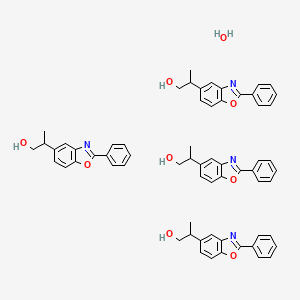
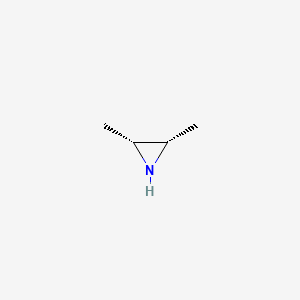

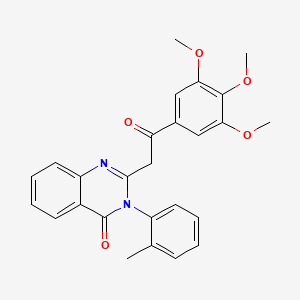

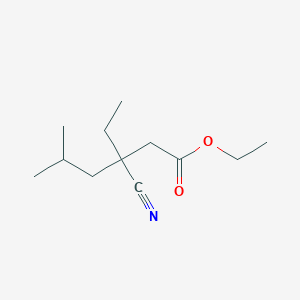
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
